molecular formula C19H16N2O4 B2412786 2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034387-79-4

2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2412786
CAS No.: 2034387-79-4
M. Wt: 336.347
InChI Key: LJAFAMBVLKPNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic chemical compound of significant interest in early-stage pharmacological research. Its molecular structure, incorporating both benzodioxole and furanyl-pyridine moieties, suggests potential for interaction with various biological targets. This compound is intended for use in foundational in vitro assays to investigate its mechanism of action and profile. Research applications may include exploring its activity as a potential modulator of specific enzyme families or cellular receptors. Further investigation is required to fully elucidate its specific research value and binding affinity. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(8-13-2-4-17-18(7-13)25-12-24-17)21-10-14-1-3-16(20-9-14)15-5-6-23-11-15/h1-7,9,11H,8,10,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAFAMBVLKPNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CN=C(C=C3)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole derivative and the furan-pyridine derivative. These intermediates are then coupled using a suitable linker, such as an acetamide group, under specific reaction conditions.

For instance, the synthesis might involve:

    Formation of the benzo[d][1,3]dioxole intermediate: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.

    Formation of the furan-pyridine intermediate: This can be synthesized by reacting furfural with a pyridine derivative under acidic conditions.

    Coupling reaction: The two intermediates are then coupled using an acetamide linker, typically in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the substituents used.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole ring can interact with aromatic amino acids in proteins, while the furan and pyridine rings can form hydrogen bonds and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-propanol: Similar structure but lacks the furan and pyridine rings.

    Benzo[d][1,3]dioxole derivatives: Various derivatives with different substituents on the dioxole ring.

    Furan derivatives: Compounds with a furan ring and various substituents.

Uniqueness

2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is unique due to the combination of the benzo[d][1,3]dioxole, furan, and pyridine rings, which confer specific chemical and biological properties

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a pyridine and furan structure. This unique combination may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives of benzo[d][1,3]dioxole can induce apoptosis in cancer cell lines such as MCF-7 (IC50 = 25.72 μM) and U87 glioblastoma (IC50 = 45.2 μM) .
  • In vivo studies showed that these compounds can suppress tumor growth in mice models .
CompoundCell LineIC50 (μM)
This compoundMCF-725.72
Similar DerivativeU8745.2

Neuroprotective Effects

The compound may also exhibit neuroprotective effects by modulating neurotransmitter levels. Research indicates that compounds with furan and pyridine rings can enhance acetylcholine and serotonin levels in the brain, suggesting potential applications in treating neurodegenerative disorders .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The presence of the benzo[d][1,3]dioxole moiety may allow for interactions with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : Similar compounds have been shown to act as allosteric modulators at neurotransmitter receptors, enhancing or inhibiting signaling pathways .

Study on Anticancer Properties

A study published in MDPI explored the anticancer activity of related compounds, demonstrating that structural modifications can significantly enhance efficacy against cancer cell lines . The findings suggest that the incorporation of the benzo[d][1,3]dioxole structure contributes to increased cytotoxicity.

Neuropharmacological Assessment

In a separate investigation into neuropharmacological effects, compounds with furan and pyridine functionalities were assessed for their ability to cross the blood-brain barrier and influence neurotransmitter dynamics . This study highlighted the potential for developing therapeutic agents aimed at cognitive enhancement or neuroprotection.

Q & A

Basic: What are the key steps in synthesizing 2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide, and how is purity ensured?

Answer:
The synthesis typically involves:

Coupling reactions to link the benzo[d][1,3]dioxole moiety with the pyridine-furan backbone.

Acetamide formation via nucleophilic substitution or condensation reactions under anhydrous conditions .

Purification using column chromatography or recrystallization to achieve ≥95% purity, verified by HPLC or TLC .

Advanced: How can researchers optimize synthetic yields when scaling up production, and what contradictions exist in reported methodologies?

Answer:

  • Yield optimization : Use continuous flow reactors for precise control of reaction kinetics and reduced side products . Catalysts like Pd/C or CuI improve cross-coupling efficiency.
  • Contradictions : Discrepancies in solvent choices (DMF vs. THF) affect reaction rates and byproduct formation. For example, DMF accelerates coupling but may degrade heat-sensitive intermediates .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and heterocyclic connectivity (e.g., furan C-H coupling constants at δ 6.3–7.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 379.12 for [M+H]⁺) .
  • X-ray Crystallography : Resolves spatial arrangement of the dioxole and pyridine-furan groups .

Advanced: How can computational methods resolve ambiguities in structural assignments for this compound?

Answer:

  • DFT Calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to validate experimental data .
  • Molecular Dynamics (MD) : Simulate π–π stacking between the benzo[d][1,3]dioxole and target proteins to refine binding models .

Basic: What in vitro assays are recommended for preliminary screening of biological activity?

Answer:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values reported at 24–72 hours .

Advanced: How can researchers identify the compound’s primary biological targets and address conflicting bioactivity data?

Answer:

  • Target deconvolution : Employ thermal shift assays (TSA) or surface plasmon resonance (SPR) to quantify binding affinities .
  • Resolving contradictions : Cross-validate results using CRISPR-Cas9 knockouts of suspected targets (e.g., COX-2 or EGFR) to confirm specificity .

Basic: What structural features contribute to its pharmacological profile?

Answer:

  • Benzo[d][1,3]dioxole : Enhances metabolic stability and membrane permeability via lipophilic π–π interactions .
  • Furan-pyridine scaffold : Facilitates hydrogen bonding with catalytic residues in enzymes (e.g., kinase ATP-binding pockets) .

Advanced: How can structure-activity relationship (SAR) studies resolve discrepancies in potency across analogs?

Answer:

  • Systematic substitution : Replace the furan-3-yl group with thiophene or pyrrole to assess electronic effects on bioactivity .
  • QSAR Modeling : Correlate Hammett constants (σ) or logP values with IC₅₀ data to identify critical substituents .

Basic: What protocols ensure stability during storage and handling?

Answer:

  • Storage : Lyophilized powder at −20°C under argon to prevent oxidation of the furan ring .
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

Advanced: How do forced degradation studies inform formulation strategies for in vivo applications?

Answer:

  • Acid/Base Hydrolysis : Identify labile bonds (e.g., acetamide cleavage at pH < 3) .
  • Photodegradation : UV exposure degrades the dioxole moiety, necessitating light-protected formulations .

Basic: What are the compound’s metabolic pathways, and how are metabolites characterized?

Answer:

  • Phase I Metabolism : CYP450-mediated oxidation of the furan ring, detected via LC-MS/MS .
  • Phase II Conjugation : Glucuronidation of the acetamide group, confirmed with β-glucuronidase assays .

Advanced: How can isotopic labeling (e.g., ¹⁴C) trace metabolite distribution in pharmacokinetic studies?

Answer:

  • Synthesis : Incorporate ¹⁴C at the acetamide carbonyl via [¹⁴C]-acetic anhydride .
  • ADME Profiling : Use scintillation counting to quantify tissue-specific accumulation in rodent models .

Basic: What computational tools predict toxicity risks early in development?

Answer:

  • ADMET Predictors : Tools like Schröder’s QikProp estimate hepatotoxicity (e.g., CYP inhibition) and hERG liability .
  • Derek Nexus : Flags structural alerts (e.g., furan-mediated DNA adduct formation) .

Advanced: How can multi-omics data resolve contradictions between in vitro and in vivo efficacy?

Answer:

  • Transcriptomics : RNA-seq identifies off-target gene regulation in animal models .
  • Proteomics : SILAC labeling quantifies target engagement disparities across cell types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.